1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and two 4-methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chloro-4-fluorobenzyl chloride and 4-methoxyphenylhydrazine.
Formation of Pyrazole Ring: The key step involves the cyclization reaction between 2-chloro-4-fluorobenzyl chloride and 4-methoxyphenylhydrazine in the presence of a base such as potassium carbonate. This reaction forms the pyrazole ring.
Substitution Reactions: The final step involves the substitution of the remaining positions on the pyrazole ring with 4-methoxyphenyl groups using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloro-4-fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole: This compound has one less 4-methoxyphenyl group, which may result in different biological activities and properties.
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-hydroxyphenyl)-1H-pyrazole: The presence of hydroxy groups instead of methoxy groups can significantly alter the compound’s reactivity and biological activity.
1-(2-Chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The substitution of methoxy groups with methyl groups can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20ClFN2O2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20ClFN2O2/c1-29-20-9-4-16(5-10-20)23-14-24(17-6-11-21(30-2)12-7-17)28(27-23)15-18-3-8-19(26)13-22(18)25/h3-14H,15H2,1-2H3 |
InChI Key |
UBPHCLNQEBPIBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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